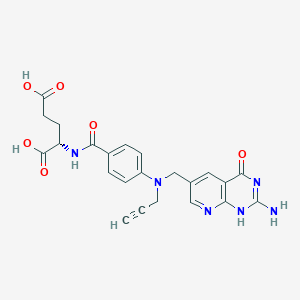

10-Propargyl-5-deazafolic acid

Description

Structure

3D Structure

Properties

CAS No. |

115722-29-7 |

|---|---|

Molecular Formula |

C23H22N6O6 |

Molecular Weight |

478.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C23H22N6O6/c1-2-9-29(12-13-10-16-19(25-11-13)27-23(24)28-21(16)33)15-5-3-14(4-6-15)20(32)26-17(22(34)35)7-8-18(30)31/h1,3-6,10-11,17H,7-9,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,24,25,27,28,33)/t17-/m0/s1 |

InChI Key |

ZMGMVJDUIACEOB-KRWDZBQOSA-N |

SMILES |

C#CCN(CC1=CC2=C(N=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Isomeric SMILES |

C#CCN(CC1=CC2=C(NC(=NC2=O)N)N=C1)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C#CCN(CC1=CC2=C(NC(=NC2=O)N)N=C1)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Synonyms |

10-propargyl-5-deazafolic acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Precursors

Pioneering Synthetic Routes to 10-Propargyl-5-deazafolic Acid

The initial synthesis of this compound was achieved through a strategic alkylation reaction. researchgate.netfrontierspartnerships.org This approach laid the groundwork for further exploration of this class of compounds.

A key precursor in the synthesis is diethyl N-[4-(propargylamino)benzoyl]-L-glutamate. researchgate.netfrontierspartnerships.org This intermediate incorporates the p-aminobenzoyl-L-glutamate moiety, a critical component for biological activity, along with the essential propargyl group at the N10 position. The synthesis of the final compound, this compound, is accomplished by alkylating this glutamate (B1630785) derivative with a suitable heterocyclic partner. researchgate.netfrontierspartnerships.org Specifically, the reaction involves the coupling of diethyl N-[4-(propargylamino)benzoyl]-L-glutamate with 2-amino-6-(bromomethyl)-4(3H)-pyrido[2,3-d]pyrimidinone. researchgate.netfrontierspartnerships.org

The heterocyclic core of this compound is a pyrido[2,3-d]pyrimidinone ring system. researchgate.netfrontierspartnerships.org The key intermediate for its introduction is 2-amino-6-(bromomethyl)-4(3H)-pyrido[2,3-d]pyrimidinone. researchgate.netfrontierspartnerships.org This bromomethyl derivative serves as a crucial electrophile that readily reacts with the secondary amine of diethyl N-[4-(propargylamino)benzoyl]-L-glutamate to form the desired carbon-nitrogen bond, thus constructing the complete molecular framework. researchgate.netfrontierspartnerships.org The synthesis of this bromomethyl intermediate itself starts from the corresponding hydroxymethyl precursor, 2-amino-6-(hydroxymethyl)-4(3H)-pyrido[2,3-d]pyrimidinone, which is treated with 48% hydrobromic acid. researchgate.netfrontierspartnerships.org The hydroxymethyl compound is, in turn, obtained through the deamination of 2,4-diaminopyrido[2,3-d]pyrimidine-6-methanol in refluxing sodium hydroxide. researchgate.netfrontierspartnerships.org

In the broader context of folate analogue synthesis, pteridinone intermediates, such as 2-amino-6-(bromomethyl)-4(1H)-pteridinone, are also valuable synthons. researchgate.net These intermediates allow for the direct attachment of the pteridine (B1203161) ring system to various side-chain precursors. researchgate.net

Synthesis of 2,4-Diamino Analogues: 10-Propargyl-5-deazaaminopterin and 5-Methyl-10-propargyl-5-deazaaminopterin

The synthetic strategy for this compound has been extended to produce its 2,4-diamino analogues, namely 10-propargyl-5-deazaaminopterin and its 5-methyl derivative. researchgate.netfrontierspartnerships.org These compounds are of significant interest as they are analogues of aminopterin (B17811), a potent dihydrofolate reductase inhibitor.

The synthesis of these analogues also utilizes diethyl N-[4-(propargylamino)benzoyl]-L-glutamate as the side-chain precursor. researchgate.netfrontierspartnerships.org However, instead of the 2-amino-4-oxo-pyrido[2,3-d]pyrimidine intermediate, the corresponding 2,4-diaminopyrido[2,3-d]pyrimidine bromomethyl derivatives are employed. researchgate.netfrontierspartnerships.org Specifically, 2,4-diamino-6-(bromomethyl)pyrido[2,3-d]pyrimidine and its 5-methyl analogue are versatile intermediates that can be alkylated with diethyl N-[4-(propargylamino)benzoyl]-L-glutamate to yield the respective 10-propargyl-5-deazaaminopterin derivatives. researchgate.netfrontierspartnerships.org

| Compound | Key Heterocyclic Intermediate |

| This compound | 2-Amino-6-(bromomethyl)-4(3H)-pyrido[2,3-d]pyrimidinone |

| 10-Propargyl-5-deazaaminopterin | 2,4-Diamino-6-(bromomethyl)pyrido[2,3-d]pyrimidine |

| 5-Methyl-10-propargyl-5-deazaaminopterin | 2,4-Diamino-5-methyl-6-(bromomethyl)pyrido[2,3-d]pyrimidine |

Derivatization Strategies for Structural Modifications

To explore structure-activity relationships and potentially enhance biological activity, various derivatization strategies can be envisioned for this compound. While specific examples for this exact molecule are limited, strategies applied to related folate analogues provide a roadmap for potential modifications. These can be broadly categorized as modifications to the heterocyclic ring, the benzoyl ring, and the glutamate side chain. researchgate.net

For the closely related 10-propargyl-5,8-dideazafolic acid, modifications have included the introduction of alkyl, substituted alkyl, and aryl substituents at the C2-position of the quinazoline (B50416) ring. researchgate.net Another reported derivatization strategy for dideazafolates involves replacing the p-aminobenzoic acid moiety with a p-aminobenzenesulfonyl residue. frontierspartnerships.org Furthermore, the L-glutamic acid residue can be substituted with other amino acids such as glycine, L-valine, L-alanine, L-phenylglycine, or L-norvaline to probe the requirements of the binding pocket of the target enzyme. frontierspartnerships.org These examples of structural modifications on analogous compounds suggest that similar derivatization strategies could be applied to this compound to generate a library of novel compounds for biological evaluation.

Biochemical Mechanisms of Action and Target Interactions

Enzyme Inhibition Profiles

The primary mechanism of action for 10-Propargyl-5-deazafolic acid and its related analogues involves the competitive inhibition of key enzymes within the folate metabolic pathway. This inhibition disrupts the synthesis of essential precursors for DNA and RNA, leading to cytotoxic effects.

Thymidylate Synthase (TS) Inhibition

This compound was developed as an analogue of the potent thymidylate synthase (TS) inhibitor, 10-propargyl-5,8-dideazafolic acid (PDDF/CB3717). nih.govacs.org TS is a critical enzyme in the de novo synthesis of thymidylate, an essential precursor for DNA synthesis. drugbank.com

Direct comparative studies have shown that this compound is a potent inhibitor of thymidylate synthase, though its potency is less than that of its quinazoline (B50416) counterpart, PDDF. nih.gov As an inhibitor of TS isolated from H35F/F cells, this compound demonstrated an IC₅₀ value of 90 nM, rendering it approximately six times less inhibitory than PDDF, which has an IC₅₀ of 14 nM under the same conditions. nih.govacs.org

Despite the lower enzymatic inhibition, the in vitro cytotoxicity of the two compounds against certain cell lines was comparable. nih.govacs.org For instance, against L1210 and S180 cell lines, the IC₅₀ values for this compound were 1.50 µM and 2.35 µM, respectively, which were similar to the values of 2.61 µM and 1.97 µM observed for PDDF. nih.govacs.org Conversely, against HL60 cells, this compound was found to be about sevenfold more cytotoxic than PDDF. nih.gov

| Compound | TS Inhibition IC₅₀ (nM) nih.govacs.org | Source of TS |

|---|---|---|

| This compound | 90 | H35F/F cells |

| 10-Propargyl-5,8-dideazafolic acid (PDDF/CB3717) | 14 | H35F/F cells |

The difference in inhibitory potency between this compound and PDDF is rooted in their core heterocyclic structures. This compound is built on a pyrido[2,3-d]pyrimidine (B1209978) nucleus, whereas PDDF possesses a quinazoline ring system. nih.gov The quinazoline structure of PDDF allows for a more favorable interaction within the active site of thymidylate synthase, leading to stronger binding and more potent inhibition. nih.govgoogle.com Both compounds share the 2-amino-4-oxo substitution pattern and the N¹⁰-propargyl group, which are recognized as important features for TS inhibition. nih.gov The substitution of a carbon atom for the nitrogen at the 8-position in the quinazoline ring of PDDF is the critical modification that enhances its inhibitory activity against TS compared to its 5-deaza analogue. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition by 2,4-Diamino Analogues

While this compound itself is a targeted TS inhibitor, its 2,4-diamino analogues function as potent inhibitors of a different key folate enzyme, Dihydrofolate Reductase (DHFR). nih.gov DHFR is responsible for reducing dihydrofolate to tetrahydrofolate, a crucial step for maintaining the intracellular pool of folate cofactors. google.com The 2,4-diamino substitution pattern is a hallmark of DHFR inhibitors, as exemplified by the classical antifolate Methotrexate (B535133). nih.gov The synthesized 2,4-diamino analogues of this compound are 10-propargyl-5-deazaaminopterin and 5-methyl-10-propargyl-5-deazaaminopterin. nih.govacs.org

Research has demonstrated that the 2,4-diamino analogues of this compound are highly effective DHFR inhibitors. nih.gov Both 10-propargyl-5-deazaaminopterin and its 5-methyl derivative were found to be as potent as Methotrexate (MTX) in inhibiting DHFR sourced from L1210 cells. nih.govacs.org In terms of inhibiting cell growth, these compounds were even more potent than MTX, showing 7- and 35-fold greater inhibition of L1210 cell growth, respectively. nih.gov

| Compound | Relative Inhibitory Potency vs. MTX nih.govacs.org |

|---|---|

| 10-Propargyl-5-deazaaminopterin | As potent as MTX |

| 5-Methyl-10-propargyl-5-deazaaminopterin | As potent as MTX |

| Methotrexate (MTX) | Reference |

Exploration of Other Folate-Dependent Enzymes (e.g., Glycinamide (B1583983) Ribonucleotide Formyltransferase)

The spectrum of activity for antifolates can extend beyond TS and DHFR to other folate-dependent enzymes. One such enzyme is Glycinamide Ribonucleotide Formyltransferase (GARFT), which is involved in the de novo purine (B94841) synthesis pathway. nih.govfabad.org.tr While some antifolates, such as 5,10-dideazatetrahydrofolic acid (DDATHF) and Pemetrexed (B1662193), are known to be potent inhibitors of GARFT, specific data on the direct inhibition of GARFT by this compound is not extensively documented in the reviewed literature. fabad.org.trcore.ac.uk However, the parent compound, 5-deazafolic acid, has been identified as an efficient substrate for folylpolyglutamate synthetase (FPGS), another crucial enzyme in folate metabolism that increases the intracellular retention and inhibitory activity of antifolates. nih.govresearchgate.net This suggests that while this compound is primarily a TS inhibitor, its metabolic processing may be influenced by other components of the folate pathway.

Intracellular Metabolism and Retention

Substrate Recognition and Polyglutamylation by Folylpoly-γ-glutamate Synthetase (FPGS)

Folylpoly-γ-glutamate synthetase (FPGS) is a crucial enzyme that catalyzes the addition of glutamate (B1630785) residues to folates and their analogs. nih.govgenecards.org This process, known as polyglutamylation, is essential for retaining these compounds within the cell and enhancing their interaction with target enzymes. nih.gov

This compound is recognized as a substrate by FPGS and undergoes metabolism to form its γ-glutamyl conjugates. nih.gov Research in mice has demonstrated that following administration, the compound is metabolized into its polyglutamated forms in tissues such as the liver and kidneys. nih.gov The conversion to polyglutamate derivatives allows for the concentration and intracellular retention of these compounds, which are important substrates for various folate-dependent enzymes. uniprot.org Unsubstituted reduced folates are generally the preferred substrates for FPGS. uniprot.org

Table 1: FPGS Substrate and Inhibitor Information

| Compound | Role | Note |

|---|---|---|

| This compound | Substrate | Metabolized to polyglutamate derivatives. nih.gov |

| 5-Deazafolic acid | Efficient Substrate | nih.govresearchgate.net |

| Methotrexate | Substrate | Metabolized to polyglutamates. uniprot.org |

The addition of multiple glutamate residues to this compound significantly impacts its biological activity. Polyglutamylation enhances the compound's inhibitory potency and prolongs its intracellular presence. nih.gov

In mouse liver, the clearance of polyglutamated conjugates of this compound is approximately ten times slower than that of the parent compound. nih.gov This extended retention is a key factor in its sustained inhibitory action. After 48 hours, up to 50% of the recovered radioactivity in the liver consists of these polyglutamates. nih.gov The increased binding of polyglutamated folate inhibitors to target enzymes like thymidylate synthase and glycinamide ribonucleotide formyltransferase is a direct consequence of this metabolic conversion. nih.gov Furthermore, the formation of a stable, inhibited complex between the polyglutamated form of the drug, thymidylate synthase, and dUMP is favored under these conditions. nih.gov

Role of Gamma-Glutamyl Hydrolase (GGH) in Polyglutamate Hydrolysis and Chain Length Modulation

Gamma-glutamyl hydrolase (GGH) is a lysosomal enzyme that counteracts the action of FPGS by cleaving the γ-glutamyl chains from polyglutamated folates and antifolates. nih.govuniprot.orgnih.gov This hydrolytic activity converts the polyglutamated forms back into their monoglutamate counterparts, which can then be exported from the cell. nih.gov

The activity of GGH plays a significant role in modulating the intracellular concentration and chain length of this compound polyglutamates. In resistant H35 hepatoma cells, which exhibit a severalfold increase in GGH activity, the levels of polyglutamated this compound are maintained at one-third the amount found in the parent cells at the same extracellular concentration. nih.gov This demonstrates that enhanced GGH activity can lead to reduced intracellular accumulation of the active, polyglutamated form of the drug, contributing to drug resistance. nih.gov GGH progressively removes gamma-glutamyl residues, ultimately yielding the monoglutamate form (folic acid) and free glutamate. uniprot.org

Cellular Transport Mechanisms

The entry of this compound into cells is mediated by specific transport systems that are also responsible for the uptake of natural folates. The expression levels and functionality of these transporters are key determinants of the compound's cellular uptake and subsequent activity.

Reduced Folate Carrier (RFC) Mediated Influx

The reduced folate carrier (RFC), also known as solute carrier family 19 member 1 (SLC19A1), is a major transport system for folates and antifolates in mammalian cells. acs.orgnih.govmdpi.com It functions as an antiporter, exchanging its substrate for intracellular organic phosphates, and operates optimally at a neutral pH. acs.orgresearchgate.net

However, studies have shown that RFC exhibits a poor substrate affinity for this compound (CB3717). nih.govresearchgate.net In contrast, other antifolates like methotrexate and aminopterin (B17811) are good substrates for RFC. nih.govresearchgate.net This suggests that RFC-mediated influx is not the primary route of entry for this compound into cells. nih.gov In fact, in a subline of H35 hepatoma cells resistant to other antifolates due to an impaired RFC system, the transport of this compound was not affected. nih.gov

Table 2: RFC Substrate Affinity

| Compound | RFC Substrate Affinity | Reference |

|---|---|---|

| This compound (CB3717) | Poor | nih.govresearchgate.net |

| Methotrexate | Good | nih.govresearchgate.netnih.gov |

| Aminopterin | Good | nih.govresearchgate.net |

| 10-propargyl-5-deazaaminopterin | 2.7-fold more readily transported than MTX | nih.gov |

Folate Receptor (FR) Mediated Transport

Folate receptors (FRs) are high-affinity, glycosylphosphatidylinositol-anchored membrane proteins that mediate the transport of folates and some antifolates via endocytosis. nih.govacs.orgresearchgate.net

In contrast to its poor interaction with RFC, this compound (CB3717) is preferentially transported via the folate receptor. nih.govresearchgate.net This indicates that FR-mediated transport is a significant pathway for the cellular uptake of this particular antifolate. nih.govresearchgate.net The expression levels of folate receptors on cancer cells can therefore be a critical factor in determining their sensitivity to this compound.

Proton-Coupled Folate Transporter (PCFT) Involvement

The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, is a critical protein for the intestinal absorption of dietary folates and plays a significant role in the transport of various antifolate drugs into tumor cells. nih.govresearchgate.net This transporter functions optimally in acidic environments, coupling the cellular uptake of folates and antifolates to a proton gradient. nih.govtandfonline.comresearchgate.net The acidic tumor microenvironment makes PCFT a particularly relevant pathway for cancer chemotherapy. researchgate.netresearchgate.net

While direct studies on this compound's interaction with PCFT are not extensively detailed in the reviewed literature, the transport characteristics of structurally related antifolates provide significant insights. For instance, pemetrexed is recognized as an excellent substrate for PCFT. nih.gov Furthermore, raltitrexed, which is a derivative of the closely related compound N¹⁰-propargyl-5,8-dideazafolic acid (PDDF/CB3717), is also transported by PCFT. nih.gov Research on methotrexate-resistant cell lines that have lost the function of the reduced folate carrier (RFC) has revealed the presence of an alternative, pH-dependent transport system, a key characteristic of PCFT, which is capable of transporting antifolates. nih.gov This suggests that antifolates, including those structurally similar to this compound, can utilize PCFT for cellular entry, a mechanism that becomes particularly important in tumors or in cases of resistance to drugs primarily transported by RFC.

The transport process via PCFT is saturable and conforms to Michaelis-Menten kinetics. tandfonline.comnih.gov The affinity and transport velocity are highest at a pH of approximately 5.5 and decrease as the pH rises. tandfonline.comnih.gov This pH dependency is a distinguishing feature of PCFT-mediated transport. tandfonline.comresearchgate.net

Distinct Transport Pathway Characteristics Compared to Other Antifolates

The cellular uptake of antifolates is a critical determinant of their therapeutic efficacy and toxicity profiles. Different antifolates exhibit varied affinities for the primary folate transport systems: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). tandfonline.comacs.org this compound and its analogues demonstrate distinct transport characteristics when compared to classical antifolates like methotrexate (MTX).

A key distinguishing feature of the related compound N¹⁰-propargyl-5,8-dideazafolic acid (PDDF/CB3717) is its poor affinity for the reduced folate carrier (RFC). nih.govresearchgate.net The RFC is the primary transporter for methotrexate and many other antifolates in both normal and tumor tissues. nih.govacs.org In contrast, studies have shown that CB3717 is preferentially transported via the membrane-associated folate binding protein (mFBP), also known as folate receptor. nih.govresearchgate.net This contrasts with 2,4-diamino antifolate structures, which are typically transported via RFC. nih.gov

Other antifolates, such as pemetrexed, are efficiently transported by both RFC and PCFT. researchgate.net Some compounds, like 5,10-dideazatetrahydrofolic acid (DDATHF), are also good substrates for both transport systems. nih.govfabad.org.tr The reliance of CB3717 on folate receptor-mediated transport, rather than RFC, represents a significant deviation from the transport mechanisms of many other antifolates. nih.govresearchgate.net This differential transporter usage can have implications for drug selectivity, as folate receptors are often overexpressed on the surface of certain cancer cells. researchgate.netscispace.com

The transport of 10-propargyl-5-deazaaminopterin and 5-methyl-10-propargyl-5-deazaaminopterin, which are 2,4-diamino analogues, was found to be more readily mediated into L1210 cells than methotrexate, although the specific transporter was not definitively identified in the study. nih.gov This highlights the structural nuances that dictate which transport pathway a particular antifolate will utilize.

Structure Activity Relationships Sar and Analogue Development

Modifications to the Pteridine (B1203161)/Quinazoline (B50416) Ring System and Their Biological Impact

The pteridine ring, or its quinazoline isostere in many antifolates, is a critical determinant of biological activity. cancernetwork.com Structural modifications in this region significantly influence the compound's ability to bind to target enzymes and be recognized by cellular transport systems. nih.govresearchgate.net

Key findings include:

Nitrogen Atoms at N1 and N3: Enzyme inhibition data have established that the presence of both N1 and N3-H of the pyrimidine (B1678525) ring is essential for the efficient binding of quinazoline-type antifolates to human thymidylate synthase (TS). nih.gov

Deaza Modifications: The replacement of nitrogen atoms with carbon (deaza) at various positions has been a common strategy. mdpi.com For instance, the development of 5,8-dideazafolates, such as 10-propargyl-5,8-dideazafolic acid (PDDF), was a significant step in creating potent TS inhibitors. nih.govbibliotekanauki.pl Further modifications, like the synthesis of 1-deaza and 3-deaza analogues of N¹⁰-propargyl-5,8-dideazafolic acid, have been explored to understand the role of specific nitrogen atoms. nih.gov

Substituents at the 2- and 4-positions: The nature of the substituents at the 2- and 4-positions of the pteridine ring is crucial. A 2,4-diamino substitution pattern is generally important for potent dihydrofolate reductase (DHFR) inhibitory activity, while a 2-amino-4-oxo or 2-methyl-4-oxo arrangement is often found in TS inhibitors. nih.govoncohemakey.com

Ring Reduction: The reduction of the quinazoline ring, as seen in the 5,6,7,8-tetrahydro derivative of PDDF, resulted in weaker inhibitors of Lactobacillus casei TS compared to the parent compound. nih.gov This suggests that the planarity of the ring system is important for optimal binding to TS. nih.gov

These modifications highlight the delicate balance between the electronic and steric properties of the pteridine/quinazoline ring system and the resulting biological activity.

Alterations in the C9-N10 Bridge Region and Resultant Activity

The C9-N10 bridge region, which connects the pteridine/quinazoline moiety to the p-aminobenzoyl glutamate (B1630785) side chain, is a key area for structural modification in the design of antifolates. nih.govresearchgate.net Alterations in this region can impact the molecule's flexibility, conformation, and interaction with target enzymes. nih.govresearchgate.net

Notable modifications and their effects include:

Bridge Elongation: The introduction of an additional methylene (B1212753) group between N10 and the phenyl ring in analogues of PDDF, creating "isohomo" derivatives, has been investigated. nih.gov These changes can alter the spatial relationship between the heterocyclic ring and the benzoylglutamate portion, influencing enzyme binding.

Heteroatom Substitution: Replacing the N10 atom with other atoms, such as sulfur (thia) or oxygen (oxa), has been explored. For example, 11-thiohomoaminopterin, an analogue with a sulfur atom in the bridge, demonstrated antifolate activity but lacked significant antitumor effects in certain models. nih.gov

Reversed Bridge Configuration: The synthesis of analogues with a reversed N9,C10 bridge unit in the C2-methylquinazoline series generally led to much less potent inhibitors of isolated TS. researchgate.net However, some of these compounds retained or even exceeded the cytotoxicity of the parent compounds, suggesting that TS inhibition may not be their sole mechanism of action. researchgate.net

Conformational Restriction: Creating partially restricted, linear tricyclic 5-deaza antifolates by introducing an ethyl bridge from the N10 to the C7 position was found to be detrimental to DHFR inhibitory activity compared to more flexible counterparts like 5-deaza methotrexate (B535133). acs.org

The length and composition of the C9-N10 bridge are critical for orienting the key pharmacophoric elements of the antifolate for effective interaction with its biological targets.

Benzoyl Ring Substitutions and Their Influence on Antifolate Activity

Substitutions on the benzoyl ring of antifolate analogues can significantly modulate their biological properties, including enzyme inhibition and cellular uptake. nih.govnih.gov

Key observations from benzoyl ring modifications include:

Fluorination: The introduction of a fluorine atom at the 2'-position of the benzoyl ring in N¹⁰-propargyl-5,8-dideazafolic acid and its derivatives resulted in analogues that were approximately 2-fold more potent as TS inhibitors compared to their non-fluorinated parent compounds. nih.gov These fluorinated analogues also showed improved inhibition of L1210 cell growth. nih.gov

Isosteric Replacement: Replacing the benzoyl ring with a thienoyl ring in certain pyrrolo[2,3-d]pyrimidine antifolates led to dramatically enhanced antiproliferative activities. nih.gov This suggests that the electronic properties and shape of the aromatic ring are crucial for biological function.

Alkyl Side Chain Replacement: In some instances, replacing the benzoyl ring with an alkyl side chain preserved substantial folate receptor (FR) substrate activity and growth inhibitory effects, although transport via the proton-coupled folate transporter (PCFT) was lost. researchgate.net

These findings underscore the importance of the benzoyl ring in mediating interactions with target enzymes and transport proteins, with even subtle changes in its structure leading to significant alterations in antifolate activity.

Glutamate Side Chain Modifications and Amino Acid Substitutions

The glutamate side chain is a pivotal component of classical antifolates, playing a crucial role in their intracellular metabolism and interaction with folate-dependent enzymes. nih.govnih.gov Modifications to this part of the molecule have been extensively studied to enhance efficacy and overcome resistance mechanisms. storkapp.menih.govnih.gov

The key functions of the glutamate moiety include:

Polyglutamylation: The glutamate side chain allows for the addition of further glutamate residues in a process catalyzed by folylpolyglutamate synthetase (FPGS). cancernetwork.commdpi.com This process traps the antifolate within the cell and can significantly increase its affinity for target enzymes. cancernetwork.comaacrjournals.orgcuni.cz

Enzyme Binding: The α- and γ-carboxyl groups of the glutamate residue are critical for binding to the active sites of various folate-dependent enzymes. acs.org

The configuration of the glutamyl residue and the presence of its carboxyl groups are paramount for the biological activity of antifolates. zsmu.edu.ua

Carboxylic Acid Groups: The removal or modification of the α- and γ-carboxylic acids of the L-glutamate moiety has been a focus of research. acs.org For instance, analogues lacking the terminal L-glutamate portion or having a truncated side chain (e.g., an aspartic acid analogue) have been synthesized to probe the importance of these acidic groups for FR and PCFT targeting. acs.org

Amino Acid Substitutions: Replacing the L-glutamate with other natural or unnatural amino acids has revealed intriguing differences in specificities for binding to FRα and FRβ. acs.org A degree of flexibility in the amino acid side chain appears to be essential for both selective transport and potent enzyme inhibition. acs.org

Side Chain Length: The length of the amino acid side chain influences biological activity. For example, in a series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates, analogues with an extended 3-atom amino acid side chain (α-amino adipic acid) were synthesized to evaluate the impact of side chain length. acs.org

Non-polyglutamatable Analogues: The development of non-polyglutamatable antifolates, which lack the glutamate side chain or have it modified to prevent polyglutamylation, is a strategy to overcome resistance due to decreased FPGS activity. nih.govnih.gov

Comparative Analysis of Antifolate Analogues including 5-Deazafolic Acid, 5-Deazaaminopterin (B8673772), and 10-Propargyl-5,8-dideazafolic Acid

A comparative analysis of various antifolate analogues provides valuable insights into the structure-activity relationships that govern their biological effects. nih.govmdpi.comnih.govnih.govstorkapp.menih.govzsmu.edu.uanih.gov

| Compound | Primary Target(s) | Key Structural Features | Notable Biological Activity |

| 10-Propargyl-5-deazafolic acid | Thymidylate Synthase (TS) | 5-Deaza modification, N¹⁰-propargyl group. nih.gov | A potent TS inhibitor, though less so than PDDF. nih.gov Showed significant cytotoxicity against certain cell lines. nih.gov |

| 10-Propargyl-5,8-dideazafolic acid (PDDF) | Thymidylate Synthase (TS) | 5,8-Dideaza modification, N¹⁰-propargyl group. nih.govbibliotekanauki.pl | A powerful TS inhibitor. nih.gov Its activity is highly dependent on polyglutamylation. frontierspartnerships.org |

| 5-Deazafolic acid | Folylpolyglutamate Synthetase (FPGS) | 5-Deaza modification. researchgate.netnih.gov | An efficient substrate for FPGS. researchgate.netnih.gov Analogues with modified side chains have been synthesized to inhibit FPGS. nih.gov |

| 5-Deazaaminopterin | Dihydrofolate Reductase (DHFR) | 5-Deaza modification, 2,4-diamino pteridine ring. nih.gov | A potent inhibitor of DHFR. nih.gov |

| 10-Propargyl-5-deazaaminopterin | Dihydrofolate Reductase (DHFR) | 5-Deaza modification, 2,4-diamino pteridine ring, N¹⁰-propargyl group. nih.gov | A potent inhibitor of DHFR, with greater transport into L1210 cells than methotrexate. nih.gov |

| 5-Methyl-10-propargyl-5-deazaaminopterin | Dihydrofolate Reductase (DHFR) | 5-Deaza and 5-methyl modification, 2,4-diamino pteridine ring, N¹⁰-propargyl group. nih.gov | Significantly more inhibitory than methotrexate towards L1210 cell growth and showed greater antitumor effect in certain models. nih.gov |

| 2-Desamino-10-propargyl-5,8-dideazafolic acid | Thymidylate Synthase (TS) | 2-Desamino, 5,8-dideaza modification, N¹⁰-propargyl group. nih.govnih.gov | A potent TS inhibitor. nih.gov |

Preclinical Efficacy and Cellular Studies in Research Models

In Vitro Cytotoxicity in Mammalian Cell Lines

The cytotoxic activity of 10-Propargyl-5-deazafolic acid has been assessed across a panel of mammalian cancer cell lines, revealing its potency and spectrum of action.

Evaluation in Leukemia Cell Lines (e.g., L1210, HL60, MOLT-3)

In studies evaluating its effect on leukemia cells, this compound demonstrated notable cytotoxic activity. Against the murine leukemia cell line L1210, the compound showed an IC50 value of 1.50 µM. nih.gov Its potency was even more pronounced against the human promyelocytic leukemia cell line HL60, where it exhibited an IC50 value of 0.72 µM. nih.gov While specific cytotoxic data for this compound against the MOLT-3 human acute lymphoblastic leukemia cell line is not detailed in the available research, studies on the closely related antifolate N10-propargyl-5,8-dideazafolic acid (CB3717) have established resistance mechanisms in this cell line, implying the parent line's sensitivity to this class of compounds. nih.gov

Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines An interactive data table should be generated here based on the data in the text.

| Cell Line | Type | IC50 (µM) |

|---|---|---|

| L1210 | Murine Leukemia | 1.50 |

| HL60 | Human Promyelocytic Leukemia | 0.72 |

Studies in Carcinoma Cell Lines (e.g., S180, H35F/F, EO771 Mammary Adenocarcinoma)

The compound's efficacy has also been tested in carcinoma cell models. In studies with the S180 sarcoma cell line, this compound displayed an IC50 value of 2.35 µM. nih.gov In the context of the H35F/F hepatoma cell line, its primary evaluation was as an inhibitor of the enzyme thymidylate synthase (TS), where it demonstrated an IC50 value of 90 nM. nih.gov This indicates potent enzymatic inhibition, although direct cellular cytotoxicity data for this cell line was not the focus of the cited study. There is no available in vitro cytotoxicity data for the EO771 mammary adenocarcinoma cell line.

Table 2: In Vitro Activity of this compound in Carcinoma Cell Lines An interactive data table should be generated here based on the data in the text.

| Cell Line | Type | Measurement | Value |

|---|---|---|---|

| S180 | Sarcoma | IC50 (µM) | 2.35 |

| H35F/F | Hepatoma | TS Inhibition IC50 (nM) | 90 |

Impact of Exogenous Substrates (e.g., Thymidine) on Cytotoxic Action

To elucidate the mechanism of action, studies were conducted to see if the cytotoxic effects of this compound could be reversed by an external supply of thymidine (B127349). The rationale is that if the compound's primary effect is the inhibition of thymidylate synthase (TS), which blocks thymidine production, then providing thymidine should rescue the cells. However, research indicates that the inclusion of thymidine in the cell culture medium did not establish TS as the definitive site of its cytotoxic action in the cell lines tested. nih.gov This finding suggests that the compound's cell-killing effects may not be solely attributable to the inhibition of thymidylate synthesis or that it may have other mechanisms of action.

In Vivo Antitumor Activity in Preclinical Animal Models

Following in vitro characterization, the compound was advanced to preclinical animal models to assess its therapeutic potential in a physiological system.

Evaluation in Murine Tumor Models (e.g., L1210, EO771)

Despite its promising in vitro cytotoxicity against L1210 leukemia cells, this compound failed to demonstrate a therapeutic effect in vivo when tested in mice bearing L1210 tumors. nih.gov While other related 5-deazaaminopterin (B8673772) analogs showed significant antitumor activity against the EO771 mammary adenocarcinoma in mice, no such in vivo efficacy data is available for this compound in this model. nih.gov

Mechanisms of Acquired and Intrinsic Resistance to Antifolate Therapy

Resistance to antifolate drugs is a significant clinical challenge. While mechanisms have not been exclusively studied for this compound, research on closely related antifolates provides a framework for understanding potential resistance pathways.

Key mechanisms of resistance to this class of drugs often involve alterations in the drug's target or transport. One prominent mechanism is the amplification of the gene for the target enzyme, thymidylate synthase (TS). nih.gov Overexpression of TS can overwhelm the inhibitory capacity of the drug, rendering it less effective.

Another critical factor in antifolate resistance is impaired drug transport into the cancer cells. nih.gov An L1210 subline that was unable to transport reduced folates was found to be 10-fold resistant to a related desamino analogue of this compound. scispace.com This highlights the importance of cellular uptake mechanisms for drug efficacy.

Furthermore, the intracellular metabolism of antifolates, specifically their conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS), is crucial for their retention and activity within the cell. Decreased activity of FPGS can lead to reduced polyglutamylation, preventing the drug from accumulating to effective concentrations and thus contributing to resistance.

Role of Reduced Folate Carrier Impairment in Resistance

The reduced folate carrier (RFC) is the primary transporter responsible for the uptake of folates and classical antifolates into mammalian cells. A decrease in the function or expression of RFC can significantly limit the intracellular concentration of the drug, thereby conferring resistance.

In studies involving pralatrexate (B1268) (10-propargyl-10-deazaaminopterin), a derivative of this compound, the development of resistance in T-cell lymphoma cell lines was associated with the downregulation of the reduced folate carrier. Specifically, the pralatrexate-resistant cell lines H9-12 and H9-200 demonstrated reduced expression of RFC1 as a putative mechanism of resistance unibo.it. This impairment of the transport system leads to decreased drug accumulation within the cancer cells, diminishing its cytotoxic effects.

Furthermore, impairment of the reduced folate carrier is a well-established and clinically significant mechanism of resistance to the structurally related antifolate, methotrexate (B535133) acs.org. Given that this compound is a classical antifolate, its cellular uptake is also dependent on RFC. Therefore, alterations in RFC function are a critical determinant of cellular resistance to this compound. Research on various antifolates has shown that modifications to the pteridine (B1203161)/quinazoline (B50416) ring, the C9-N10 bridge, the benzoyl ring, and the glutamate (B1630785) side chain can influence the substrate affinity for RFC nih.gov. For instance, N10-propargyl-5,8-dideazafolic acid (CB3717) was found to be an exception among many analogs, not exhibiting efficient substrate affinity for RFC in one study nih.gov.

Table 1: Impact of Reduced Folate Carrier (RFC) Impairment on Antifolate Resistance

| Cell Line | Resistant Antifolate | Mechanism of Resistance | Reference |

|---|---|---|---|

| H9-12 | Pralatrexate | Downregulation of RFC1 | unibo.it |

| H9-200 | Pralatrexate | Downregulation of RFC1 | unibo.it |

Cross-Resistance Patterns with Structurally Diverse Antifolates (e.g., Methotrexate, Trimetrexate)

The development of resistance to one antifolate can sometimes lead to cross-resistance to other structurally similar or dissimilar antifolates. Understanding these patterns is crucial for designing effective sequential or combination chemotherapy regimens.

A human acute lymphoblastic leukemia cell line, designated MOLT-3/TMQ200-CB371730, was developed to be resistant to both the non-classical antifolate trimetrexate (B1681579) (TMQ) and the classical antifolate N10-propargyl-5,8-dideazafolic acid (CB3717) nih.govnih.govmssm.edu. This doubly resistant cell line exhibited significant cross-resistance to methotrexate (MTX), another classical antifolate. Compared to the parental TMQ-resistant cell line (MOLT-3/TMQ200), the doubly resistant line was 15-fold more resistant to MTX nih.govnih.gov. Interestingly, its resistance to TMQ decreased to 10-fold compared to the parental TMQ-resistant line nih.govnih.gov. This complex pattern of cross-resistance highlights the intricate nature of resistance mechanisms.

In a different study, a mutant L1210 cell line (L1210:C15) with acquired resistance to N10-propargyl-5,8-dideazafolic acid showed minimal cross-resistance to the dihydrofolate reductase inhibitor methotrexate (5-fold) nih.gov. This suggests that the specific mechanism of resistance plays a critical role in determining the cross-resistance profile. In the L1210:C15 cell line, the primary mechanism of resistance was a 45-fold overproduction of the target enzyme, thymidylate synthase nih.gov.

Table 3: Cross-Resistance Profile of a Doubly Resistant Leukemia Cell Line (MOLT-3/TMQ200-CB371730)

| Antifolate | Fold Resistance vs. Parental MOLT-3/TMQ200 |

|---|---|

| N10-propargyl-5,8-dideazafolic acid (CB3717) | 30-fold |

| Methotrexate (MTX) | 15-fold |

| Trimetrexate (TMQ) | 10-fold (decreased from 200-fold) |

Contribution of Gamma-Glutamyl Hydrolase Levels to Resistance Mechanisms

Gamma-glutamyl hydrolase (GGH) is a lysosomal enzyme that counteracts the action of FPGS by cleaving the polyglutamate chains from folates and antifolates nih.govwikipedia.org. Elevated levels of GGH can lead to a decrease in the intracellular concentration of polyglutamylated antifolates, thereby promoting drug efflux and contributing to resistance.

Tumor cells with inherently high levels of GGH can exhibit natural resistance to classical antifolates nih.gov. Furthermore, acquired resistance can develop through the elevation of GGH activity following exposure to these drugs nih.gov. In a study of rat H35 hepatoma cell lines, cells resistant to antifolates, including a multitargeted antifolate (MTA), showed enhanced cellular levels of GGH activity nih.gov. This increased GGH activity led to a marked reduction in the formation of the pharmacologically active polyglutamated forms of the MTA nih.gov. The pharmacological effectiveness of MTA poly-gamma-glutamates was found to be inversely related to the cellular GGH activity nih.gov.

This evidence underscores the critical role of GGH in modulating the intracellular polyglutamate levels of classical antifolates. An increase in GGH activity can shift the balance towards the monoglutamated form of the drug, which is more readily transported out of the cell, thus reducing its cytotoxic potential.

Table 4: Effect of Enhanced Gamma-Glutamyl Hydrolase (GGH) Activity on Antifolate Polyglutamylation

| Cell Line | Antifolate | Observation | Implication | Reference |

|---|---|---|---|---|

| H35D (Resistant) | Multitargeted Antifolate (MTA) | Markedly reduced formation of tetra-, penta-, and hexa-gamma-glutamates. | Enhanced GGH activity contributes to resistance by decreasing active polyglutamated drug forms. | nih.gov |

Advanced Research Directions and Methodologies

Structural Biology of Enzyme-Inhibitor Complexes

The efficacy of 10-propargyl-5-deazafolic acid and its related analogues as potent enzyme inhibitors is fundamentally rooted in their precise interactions at the atomic level. Understanding these interactions is crucial for rational drug design and the development of next-generation antifolates. Structural biology techniques, including X-ray crystallography and computational modeling, provide invaluable insights into the binding mechanisms that underpin their therapeutic effects.

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of enzyme-inhibitor complexes. A key study determined the crystal structure of Escherichia coli thymidylate synthase (TS) bound to both 5-fluoro-2'-deoxyuridylate (FdUMP) and the analogue 10-propargyl-5,8-dideazafolate (PDDF) at a resolution of 2.3 Å nih.govnih.gov.

This structural analysis revealed that the substrate-binding pocket is a large, funnel-shaped cleft extending approximately 25 Å into the enzyme's interior nih.govnih.gov. Within this pocket, FdUMP binds covalently to the sulfur atom of a cysteine residue (Cys146) at the base of the cleft nih.govnih.gov. The exposed surfaces of the FdUMP pyrimidine (B1678525) and ribose rings create a complementary docking site for the quinazoline (B50416) ring of PDDF nih.govnih.gov. The PDDF inhibitor itself binds in a partially folded conformation, with its p-aminobenzoyl glutamate (B1630785) tail situated at the entrance of the active site nih.govnih.gov.

A significant finding from this crystallographic work was the observation of a major conformational change upon the formation of this ternary complex. Four amino acid residues at the carboxy-terminus of the enzyme move to close down over the inhibitor, effectively capping the active site and sequestering the bound ligands from the surrounding solvent nih.govnih.gov. This "lid-like" action stabilizes the complex and is crucial for the potent inhibition of the enzyme.

Table 1: Crystallographic Data for E. coli Thymidylate Synthase Ternary Complex

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | Escherichia coli Thymidylate Synthase | nih.govnih.gov |

| Ligands | FdUMP and 10-propargyl-5,8-dideazafolate (PDDF) | nih.govnih.gov |

| Resolution | 2.3 Å | nih.govnih.gov |

| Key Binding Residue | Cys146 (covalent link to FdUMP) | nih.govnih.gov |

| Inhibitor Conformation | Partially folded | nih.govnih.gov |

| Key Structural Change | C-terminus movement to cap the active site | nih.govnih.gov |

Complementing experimental techniques like X-ray crystallography, computational modeling and molecular dynamics (MD) simulations offer a dynamic view of the binding events between folate analogues and their target enzymes. MD simulations can capture the behavior of biomolecules in full atomic detail and at very fine temporal resolutions, providing insights into the physical basis of their function nih.gov.

These computational approaches allow researchers to:

Predict Binding Poses: Docking algorithms can predict the most favorable orientation of an inhibitor within the enzyme's active site.

Analyze Interactions: Simulations can map the intricate network of hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. For instance, modeling of novel antifolates with human dihydrofolate reductase (hDHFR) shows conserved hydrogen bonds with residues like Glu30 and Arg70, and hydrophobic interactions with Phe31, which are critical for adopting a closed, stable conformation uu.nl.

Calculate Binding Free Energies: By simulating the dissociation of a ligand from its target, the absolute binding free energy can be computed, offering a quantitative measure of binding affinity.

Simulate Conformational Changes: MD simulations can model the dynamic structural changes, such as the closing of the active site lid observed in crystallographic studies, that occur upon ligand binding nih.gov.

By precisely controlling the simulation conditions—such as the protein's initial conformation, the presence of mutations, and the surrounding environment—researchers can systematically investigate the factors that govern binding affinity and specificity nih.gov. This computational insight is invaluable for refining the structure of existing inhibitors and designing new ones with improved pharmacological properties.

Development of Targeted Delivery Systems for Folate Analogues

A major challenge in cancer chemotherapy is delivering drugs specifically to tumor cells while minimizing damage to healthy tissues. The development of targeted delivery systems for folate analogues like this compound leverages unique features of cancer cells to enhance drug efficacy and reduce toxicity.

One of the most promising strategies for targeted delivery is exploiting the folate receptor (FR), particularly the alpha isoform (FRα) nih.gov. The FR is a high-affinity, glycosylphosphatidylinositol (GPI)-linked protein that is frequently overexpressed on the surface of various epithelial cancers, including ovarian, lung, breast, and kidney cancers, but has restricted expression in normal tissues nih.govwikipedia.org. This differential expression provides a molecular target for selectively delivering cytotoxic agents to malignant cells.

The core strategy involves creating a "folate conjugate," where the folate analogue is attached to a drug or a drug-carrying vehicle wikipedia.org. This conjugate binds with high affinity to the FR on cancer cells and is internalized via receptor-mediated endocytosis wikipedia.org.

Key aspects of this strategy include:

Direct Conjugation: Antifolates can be designed to have a high affinity for the FR while having a low affinity for the reduced-folate carrier (RFC), the primary transporter in healthy tissues nih.gov. This dual-specificity minimizes uptake by normal cells, thereby reducing systemic toxicity nih.gov. An example is the development of thymidylate synthase inhibitors that are 300-fold more potent for FR-positive cells than for FR-negative cells nih.govresearchgate.net.

Carrier Systems: To deliver larger payloads, folate can be attached to drug delivery vehicles such as liposomes or polymers wikipedia.org. For example, folate can be linked to polyethylene (B3416737) glycol (PEG) which is then anchored to a liposome (B1194612) filled with a chemotherapeutic agent wikipedia.org. These folate-targeted liposomes are specifically directed to and engulfed by FR-positive tumor cells wikipedia.org.

Conjugate Design: The design of the conjugate is critical. It typically consists of three parts: the folic acid targeting moiety, a cytotoxic agent, and a cleavable linker that releases the active drug inside the cell.

This receptor-mediated approach allows for the concentration of the antifolate drug at the tumor site, enhancing its antitumor activity while sparing healthy tissues that lack the receptor nih.gov.

Q & A

Q. What are the established synthetic routes for 10-propargyl-5-deazafolic acid, and how do reaction conditions influence yield?

The synthesis of 5-deazaflavins typically involves cyclization of 6-arylamino-1,3-dialkyluracils with polyfluorocarboxylic acid anhydrides or chlorides, followed by sulfuric acid-mediated cyclization . For 10-propargyl derivatives, nucleophilic substitution with propargylamine under basic conditions (e.g., NaH in THF at 20°C) is critical for introducing the propargyl group. Variations in base strength (NaH vs. NaOMe) and solvent polarity (THF vs. DMF) significantly affect reaction kinetics and by-product formation. For example, NaH in DMF at 80°C under argon accelerates propargylation but may increase side reactions like overalkylation .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Key characterization techniques include:

- ¹H/¹³C NMR : To confirm propargyl group integration (δ 2.1–2.3 ppm for ≡C-H protons) and aromaticity in the pyrido[2,3-d]pyrimidine core.

- HPLC-MS : For purity assessment and molecular ion detection ([M+H]⁺ at m/z 479.46) .

- XRD : To resolve crystallographic ambiguities in the fused-ring system, particularly the spatial orientation of the propargyl substituent .

Q. How does the propargyl moiety influence the compound’s stability under storage?

The propargyl group enhances susceptibility to oxidation, necessitating storage under inert atmospheres (argon) at –20°C. Stability assays using accelerated degradation studies (40°C/75% RH for 4 weeks) reveal <5% decomposition in lyophilized form but >15% in solution (DMSO or PBS), highlighting the need for cryopreservation .

Advanced Research Questions

Q. What strategies mitigate contradictions in biological activity data across in vitro and in vivo models?

Discrepancies often arise from differential metabolism (e.g., hepatic vs. cellular esterase activity) or propargyl group reactivity with thiols in serum. To address this:

Q. How can computational modeling optimize the compound’s folate receptor affinity while minimizing off-target interactions?

Molecular docking (AutoDock Vina) against FRα (PDB: 4LRH) identifies steric clashes between the propargyl group and receptor subpockets. To enhance selectivity:

- Replace the propargyl with azide for click chemistry-enabled targeting.

- Introduce bulky substituents (e.g., tert-butyl) at C-10 to exploit hydrophobic patches in FRα’s binding cleft . Free energy perturbation (FEP) simulations predict ΔΔG values for modifications, prioritizing synthetic candidates .

Q. What experimental designs resolve conflicting data on the compound’s inhibition of DHFR vs. thymidylate synthase?

Contradictory enzyme inhibition profiles may stem from assay conditions (e.g., pH, cofactor concentrations). A stepwise approach includes:

- Enzyme kinetics : Measure Kₘ and Vₘₐₓ under standardized buffers (pH 7.4, 2 mM NADPH).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish competitive vs. allosteric inhibition.

- CRISPR-edited cell models : Knock out DHFR or TS to isolate pathway-specific effects .

Q. How do solvent polarity and temperature influence regioselectivity in propargylation reactions?

Polar aprotic solvents (DMF) favor SN2 mechanisms, directing propargylation to the less hindered N-10 position. In contrast, THF promotes mixed SN1/SN2 pathways, leading to N-5 by-products. Kinetic studies (Arrhenius plots) reveal an activation energy (Eₐ) of 58 kJ/mol for N-10 propargylation in DMF, vs. 72 kJ/mol in THF. Lowering temperature to 0°C in DMF improves N-10 selectivity to >90% .

Methodological Guidance

- Synthetic Optimization : Screen bases (e.g., KOtBu vs. NaH) in microfluidic reactors to rapidly identify optimal conditions .

- Data Validation : Apply Grubbs’ test to exclude outliers in bioactivity datasets, ensuring reproducibility .

- Contradiction Analysis : Use counterfactual frameworks to model alternative mechanistic hypotheses when reconciling conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.